molecular formula C20H30O4 B8261737 ent-9-Hydroxy-15-oxo-19-kauraic acid

ent-9-Hydroxy-15-oxo-19-kauraic acid

Cat. No.: B8261737
M. Wt: 334.4 g/mol
InChI Key: KMVZHTJBTBTQAN-UHFFFAOYSA-N
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Description

ent-9-Hydroxy-15-oxo-19-kauraic acid: is a diterpenoid compound isolated from various plant species, including the Chinese herbal medicine Pteris semipinnata L. This compound has garnered significant attention due to its potential therapeutic properties, particularly its antitumor activity .

Chemical Reactions Analysis

Types of Reactions: : ent-9-Hydroxy-15-oxo-19-kauraic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or to study its chemical properties .

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of additional ketone or carboxylic acid groups, while reduction may yield alcohol derivatives .

Biological Activity

Ent-9-hydroxy-15-oxo-19-kauraic acid, a diterpenoid compound, has garnered attention for its diverse biological activities, particularly in the fields of oncology and anti-inflammatory research. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is a member of the kaurene family, characterized by its unique structural features that contribute to its biological effects. The compound is derived from plants such as Pteris semipinnata and Adenostemma lavenia, which are known for their traditional medicinal uses.

Chemical Structure:

  • Molecular Formula: C20H28O3
  • Molecular Weight: 316.44 g/mol
  • IUPAC Name: Ent-9-hydroxy-15-oxo-kaur-16-en-19-oic acid

Antitumor Activity

Numerous studies have demonstrated the antitumor properties of this compound. It has been shown to induce apoptosis in various cancer cell lines through several mechanisms:

  • Apoptosis Induction : The compound activates caspase pathways, leading to programmed cell death. For instance, it translocates Bax into mitochondria while down-regulating Bcl-2, thus promoting apoptosis in human malignant cells .
  • Inhibition of NF-kB : By inhibiting the NF-kB signaling pathway, this compound reduces the expression of anti-apoptotic proteins, enhancing the susceptibility of cancer cells to apoptosis .
  • Cell Cycle Arrest : Research indicates that this compound can cause cell cycle arrest in cancer cells, further contributing to its antitumor efficacy .

Table 1: Antitumor Efficacy in Various Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
A549 (Lung Cancer)10Apoptosis via caspase activation
MCF-7 (Breast Cancer)12NF-kB inhibition
HeLa (Cervical Cancer)8Cell cycle arrest

Anti-inflammatory Activity

This compound also exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory pathways .

Mechanisms of Action:

  • Inhibition of Cytokine Production : The compound reduces the production of TNF-alpha and IL-6, key players in inflammation.
  • Scavenging Free Radicals : It demonstrates antioxidant activity by scavenging free radicals, thereby reducing oxidative stress associated with inflammation.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

  • In Vivo Studies : In animal models, administration of this compound resulted in reduced tumor size and improved survival rates in mice bearing tumors .
  • Clinical Implications : Given its dual role in combating cancer and inflammation, there is potential for developing this compound into a therapeutic agent for conditions like cancer and chronic inflammatory diseases.

Properties

IUPAC Name

10-hydroxy-5,9,14-trimethyl-15-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O4/c1-12-13-5-10-20(24)18(3)8-4-7-17(2,16(22)23)14(18)6-9-19(20,11-13)15(12)21/h12-14,24H,4-11H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVZHTJBTBTQAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C4(CCCC(C4CCC3(C2)C1=O)(C)C(=O)O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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